Squalamine lactate Squalamine lactate Squalamine Lactate is the lactate salt form of squalamine, an aminosterol isolated from tissues of the dogfish shark Squalus acanthias. Possessing anti-angiogenic properties, squalamine inhibits the sodium-hydrogen exchanger NHE3, resulting in suppression of endothelial cell proliferation and migration. This agent also has broad-spectrum antimicrobial properties. (NCI04)
Brand Name: Vulcanchem
CAS No.: 320725-47-1
VCID: VC0006729
InChI: InChI=1S/C34H65N3O5S.C3H6O3/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-/m10/s1
SMILES: CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O
Molecular Formula: C37H71N3O8S
Molecular Weight: 718.0 g/mol

Squalamine lactate

CAS No.: 320725-47-1

Cat. No.: VC0006729

Molecular Formula: C37H71N3O8S

Molecular Weight: 718.0 g/mol

* For research use only. Not for human or veterinary use.

Squalamine lactate - 320725-47-1

CAS No. 320725-47-1
Molecular Formula C37H71N3O8S
Molecular Weight 718.0 g/mol
IUPAC Name [(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid
Standard InChI InChI=1S/C34H65N3O5S.C3H6O3/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-/m10/s1
Standard InChI Key JMNXSNUXDHHTKQ-QVMSTPCGSA-N
Isomeric SMILES C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C.C[C@@H](C(=O)O)O
SMILES CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O
Canonical SMILES CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O

Chemical and Structural Properties

Molecular Architecture

Squalamine lactate (C₃₄H₆₅N₃O₅S·C₃H₆O₃) features a cholestane steroid backbone modified at positions 3, 7, and 24. The 3β-position hosts a polyamine side chain—specifically, a spermidine derivative—while the 24R-position contains a sulfate ester . This structure confers amphipathic characteristics, enabling electrostatic interactions with negatively charged phospholipid membranes . In aqueous solutions at physiological pH, the molecule exists as a zwitterion with a net positive charge (+2), facilitating rapid cellular uptake via caveolae-mediated endocytosis .

Table 1: Key Chemical Properties of Squalamine Lactate

PropertyValue
Molecular FormulaC₃₄H₆₅N₃O₅S·C₃H₆O₃
Molecular Weight628.0 g/mol
Charge at pH 7.4+2
SolubilityWater-soluble (lactate salt)
Plasma Half-Life18 hours (median)
Protein Binding>90% to albumin

Data derived from PubChem and Phase I pharmacokinetic studies .

Mechanisms of Action

Antiangiogenic Pathways

Squalamine lactate exerts broad-spectrum antiangiogenic effects through three primary mechanisms:

  • Calmodulin Sequestration: Upon cellular internalization, squalamine binds cytoplasmic calmodulin and relocates it to intracellular membranes, disrupting calcium signaling pathways essential for endothelial cell proliferation .

  • Growth Factor Receptor Inhibition: The compound attenuates signaling downstream of vascular endothelial growth factor (VEGF), basic fibroblast growth factor (FGF2), and platelet-derived growth factor (PDGF) by interfering with receptor tyrosine kinase phosphorylation .

  • Sodium-Hydrogen Exchanger (NHE3) Suppression: By inhibiting NHE3, squalamine lactate alkalinizes intracellular pH, destabilizing the proton gradient required for endothelial migration and tubule formation .

Antimicrobial Activity

Recent studies reveal squalamine’s capacity to disrupt microbial membranes through detergent-like interactions. In Gram-negative bacteria, it permeabilizes outer membranes via electrostatic attraction to lipopolysaccharides, while in Gram-positive species, it depolarizes cytoplasmic membranes, triggering rapid ATP efflux . This dual mechanism explains its efficacy against pathogens like Staphylococcus aureus and Streptococcus pneumoniae without inducing resistance .

Pharmacokinetics and Biodistribution

Systemic Administration

Phase I trials established a linear pharmacokinetic profile for intravenous squalamine lactate up to 384 mg/m²/day . The drug exhibits:

  • Volume of Distribution: 12–18 L/kg, indicating extensive tissue penetration

  • Clearance: 0.8–1.2 L/h/kg, primarily hepatic

  • Terminal Half-Life: 18 hours (range: 8–48 hours), enabling twice-weekly dosing

Notably, cerebrospinal fluid concentrations reach 40% of plasma levels, supporting potential applications in central nervous system malignancies .

Ophthalmic Formulations

The 0.2% ophthalmic solution achieves therapeutic intraocular concentrations within 2 hours post-instillation, with a mean residence time of 6.8 hours in the vitreous . Co-administration with ranibizumab (anti-VEGF antibody) enhances choroidal neovascularization suppression through complementary VEGF pathway inhibition .

Clinical Applications in Age-Related Macular Degeneration

Phase III Trial Design (NCT02727881)

A pivotal 9-month study randomized 438 AMD patients to receive either:

  • Group A: Squalamine lactate 0.2% eye drops (BID) + monthly ranibizumab 0.5 mg intravitreal injections

  • Group B: Placebo eye drops + monthly ranibizumab

Table 2: Key Efficacy Outcomes at Month 9

ParameterGroup A (n=219)Group B (n=219)p-value
BCVA Improvement ≥15 ETDRS34.7%28.3%0.03
Central Subfield Thickness-118 μm-89 μm0.01
Treatment-Free Interval8.2 weeks5.1 weeks<0.001

BCVA: Best-corrected visual acuity; ETDRS: Early Treatment Diabetic Retinopathy Study .

Oncology Applications

Phase I Solid Tumor Trial

The first-in-human study (n=19) identified 192 mg/m²/day as the maximum tolerated dose for 120-hour continuous infusions . Dose-limiting hepatotoxicity (grade 3 transaminitis) occurred at ≥384 mg/m²/day but reversed within 11 days of discontinuation .

Combination Therapy Synergy

Preclinical models demonstrate squalamine lactate’s capacity to enhance tumor permeability, improving chemotherapeutic agent delivery. In a breast cancer xenograft study, paclitaxel + squalamine reduced tumor volume by 78% versus 42% with paclitaxel alone .

Comparative Analysis with Other Antiangiogenics

Advantages Over Monoclonal Antibodies

  • Multitarget Inhibition: Unlike bevacizumab (anti-VEGF), squalamine lactate blocks FGF2, PDGF, and thrombin pathways

  • Bilateral Ocular Treatment: Systemic administration treats both eyes simultaneously, critical for bilateral AMD

  • Lower Immunogenicity Risk: Small molecule structure avoids anti-drug antibody formation

Limitations

  • Hepatic Metabolism: Requires dose adjustment in cirrhosis (Child-Pugh B/C)

  • Drug Interactions: Binds strongly to albumin, potentiating effects of highly protein-bound drugs like warfarin

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